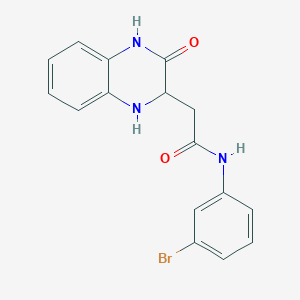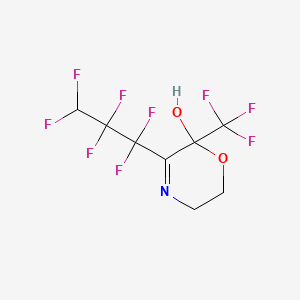
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research fields.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide can have a variety of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its potential for use in a variety of research fields. However, there are also some limitations to using this compound. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
未来方向
There are many potential future directions for research involving N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. Some of these directions include:
1. Further studies of the mechanism of action of this compound, in order to better understand how it works and how it can be used in different research fields.
2. Development of new derivatives of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide with improved properties, such as increased potency or specificity.
3. Clinical trials to test the efficacy of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide as a treatment for cancer, neurological disorders, or bacterial infections.
合成方法
The synthesis of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the reaction of 3-bromoaniline with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been studied for its potential applications in a variety of scientific research fields. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as an antibacterial agent. This compound has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
属性
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFIBYCILBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)


![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)